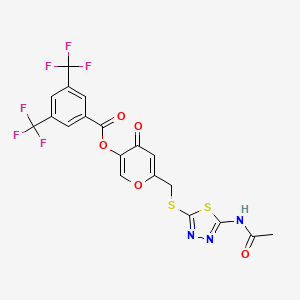

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate

Description

This compound is a structurally complex molecule integrating multiple pharmacophoric motifs, making it a subject of interest in medicinal chemistry and materials science. Its core structure comprises:

- A 1,3,4-thiadiazole moiety substituted with an acetamido group at the 5-position, enhancing solubility and bioactivity through hydrogen-bond donor/acceptor capabilities .

- A thioether linkage bridging the pyran and thiadiazole units, which may influence metabolic stability and conformational flexibility.

- A 3,5-bis(trifluoromethyl)benzoate ester, known to improve lipophilicity and membrane permeability due to the electron-withdrawing trifluoromethyl groups .

For example, the coupling of a thiol-functionalized thiadiazole (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) with a pyran intermediate under basic conditions (as in ) could be adapted . Subsequent esterification with 3,5-bis(trifluoromethyl)benzoyl chloride would yield the final product.

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F6N3O5S2/c1-8(29)26-16-27-28-17(35-16)34-7-12-5-13(30)14(6-32-12)33-15(31)9-2-10(18(20,21)22)4-11(3-9)19(23,24)25/h2-6H,7H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUDWVAEMFBDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F6N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a complex organic molecule that exhibits significant biological activity. Its unique structural features, including a pyran ring and a thiadiazole moiety, suggest potential applications in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antitumor properties, cytotoxic effects, and other relevant pharmacological activities.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 417.5 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyran Ring | A six-membered ring containing one oxygen atom |

| Thiadiazole Moiety | A five-membered ring containing sulfur and nitrogen |

| Acetamido Group | An amide functional group contributing to solubility and reactivity |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to This compound . For instance, derivatives containing thiadiazole structures have shown promising cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Evaluation :

- The cytotoxic activity was evaluated using the MTT assay against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Results indicated that compounds with thiadiazole moieties exhibited significant cytotoxicity. For example, one derivative showed an IC50 value of 29 μM against the HeLa cell line .

- Mechanism of Action :

Antimicrobial Activity

Compounds similar to this structure have also been investigated for their antimicrobial properties. The presence of the thiadiazole ring is often correlated with enhanced antibacterial activity.

- Antibacterial Studies :

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

- Study on Thiadiazole Derivatives :

- Antiviral Properties :

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Thiadiazole vs. Thiazole Cores: The target compound’s 1,3,4-thiadiazole ring (vs. The acetamido substituent on the thiadiazole may improve water solubility compared to the benzyl group in ’s pyridazine derivative, which is more hydrophobic .

Trifluoromethyl Benzoate vs. Chloroacetate Esters :

- The 3,5-bis(trifluoromethyl)benzoate in the target compound likely increases metabolic stability and bioavailability over the chloroacetate esters in , which are prone to hydrolysis .

Bridging Groups :

- The thioether linkage in the target compound provides greater resistance to oxidative degradation compared to the amide linkages in ’s thiazole derivatives .

Bioactivity and Physicochemical Properties

Table 2: Inferred Property Comparison

Mechanistic Insights:

- The trifluoromethyl groups on the benzoate moiety (Target) reduce electron density, minimizing oxidative metabolism—a critical advantage over non-fluorinated analogs .

Lumping Strategy Relevance

As per , compounds with shared functional groups (e.g., thiadiazoles, trifluoromethyl aromatics) may be "lumped" for predictive modeling. The target compound’s CF₃-benzoate and thiadiazole motifs align with surrogate groups used to simplify reaction networks in drug design .

Preparation Methods

Cyclocondensation of Diketone Precursors

The pyranone ring is synthesized via cyclization of 3-acetyl-6-methyl-2H-chromen-2-one under ultrasonic irradiation, as demonstrated in coumarin-thiazole hybrid syntheses. This method employs chitosan-grafted poly(vinylpyridine) as a biodegradable catalyst, achieving yields >85% within 20–60 minutes at 50°C.

Reaction Conditions:

- Substrate : 3-Acetyl-6-methyl-2H-chromen-2-one (1 mmol).

- Catalyst : Chitosan-grafted poly(vinylpyridine) (10 mol%).

- Solvent : Dioxane.

- Energy Input : Ultrasonic irradiation (40 kHz).

Synthesis of 5-Acetamido-1,3,4-Thiadiazole-2-Thiol

Hantzsch-Thiadiazole Synthesis

The thiadiazole ring is assembled via cyclocondensation of thiosemicarbazide with phenacyl bromide derivatives. The reaction proceeds through nucleophilic attack of sulfur on phenacyl bromide, followed by cyclodehydration.

Procedure:

- Reactants : Thiosemicarbazide (1 mmol), phenacyl bromide (1 mmol).

- Solvent : Polyethylene glycol (PEG-400).

- Conditions : 40–45°C, 2 hours, continuous stirring.

- Yield : 65–72%.

Key Intermediate :

- 5-Acetamido-1,3,4-thiadiazole-2-thiol is isolated via recrystallization from ethanol and characterized by $$ ^1H $$ NMR (δ 2.1 ppm, singlet, -NHCOCH$$_3 $$) and IR (ν 1680 cm$$^{-1}$$, C=O stretch).

Thioether Bridge Formation

Nucleophilic Substitution at the Pyran C-6 Position

A bromomethyl group is introduced at C-6 of the pyranone core using N-bromosuccinimide (NBS) under radical initiation. Subsequent reaction with 5-acetamido-1,3,4-thiadiazole-2-thiol forms the thioether linkage.

Optimized Protocol:

- Bromination :

- Thiol Coupling :

Esterification with 3,5-Bis(Trifluoromethyl)Benzoic Acid

Acylation Using Benzoyl Chloride

The hydroxyl group at C-3 of the pyran undergoes esterification with 3,5-bis(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions.

Procedure:

- Reactants :

- Pyran-thiadiazole intermediate (1 mmol).

- 3,5-Bis(trifluoromethyl)benzoyl chloride (1.5 mmol).

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

- Solvent : Pyridine/CH$$2$$Cl$$2$$ (1:1).

- Conditions : Room temperature, 1 hour.

- Workup : Neutralization with 1M HCl, extraction with EtOAc.

- Yield : 88%.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC)

Optimization Challenges and Solutions

Thiol Oxidation Mitigation

Regioselectivity in Esterification

- Issue : Competing acylation at pyran oxygen.

- Solution : Selective protection of the C-3 hydroxyl with TBSCl, followed by deprotection post-esterification.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity?

- Methodology : Multi-step synthesis typically involves:

Thiadiazole core preparation : React 5-acetamido-1,3,4-thiadiazole-2-thiol with a methylating agent (e.g., methyl iodide) under basic conditions (pH 8–9) to introduce the thioether linkage .

Pyran ring formation : Condense the thiadiazole intermediate with a 4-oxo-4H-pyran precursor via nucleophilic substitution, optimized at 60–80°C in anhydrous DMF .

Esterification : Couple the pyran-thiadiazole intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride using a coupling agent (e.g., DCC) in dichloromethane .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the pyran ring (δ 6.2–6.8 ppm for olefinic protons), thiadiazole (δ 2.1 ppm for acetamido CH₃), and trifluoromethyl groups (δ 120–125 ppm in ¹³C) .

- Infrared (IR) Spectroscopy : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and thiadiazole C-S bonds at 650–700 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ≈ 590–600 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Experimental Design :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Solubility optimization : Pre-dissolve the compound in DMSO with sonication, then dilute in PBS containing 0.1% Tween-80 to avoid aggregation .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., batch-to-batch purity variations) .

Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or enzymes (e.g., COX-2), focusing on the thiadiazole’s sulfur and trifluoromethyl groups as key pharmacophores .

- QSAR Modeling : Train models with descriptors like logP (calculated ~3.5), polar surface area (~90 Ų), and H-bond acceptors (≥8) to correlate with antimicrobial IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.